2'H-Spiro[cyclopropane-1,3'-imidazo[1,2-a]pyrimidine]
Description
Structure
3D Structure
Properties
CAS No. |
297182-41-3 |
|---|---|
Molecular Formula |
C8H9N3 |
Molecular Weight |
147.18 g/mol |
IUPAC Name |
spiro[2H-imidazo[1,2-a]pyrimidine-3,1'-cyclopropane] |
InChI |
InChI=1S/C8H9N3/c1-4-9-7-10-6-8(2-3-8)11(7)5-1/h1,4-5H,2-3,6H2 |
InChI Key |
BZWOIDNJPSSWHY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC12CN=C3N2C=CC=N3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2’H-Spiro[cyclopropane-1,3’-imidazo[1,2-a]pyrimidine] typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method includes the reaction of imidazo[1,2-a]pyrimidine derivatives with cyclopropane precursors under basic conditions. The reaction conditions often involve the use of strong bases like sodium hydride or potassium tert-butoxide in aprotic solvents such as dimethyl sulfoxide or tetrahydrofuran .
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and microwave-assisted synthesis can be employed to enhance reaction efficiency and reduce production time .
Chemical Reactions Analysis
Chemical Reactivity and Functionalization
The compound’s spiro structure and nitrogen-rich framework drive its reactivity:
-
Cyclopropane Ring Influence :
The cyclopropane moiety stabilizes intermediates (e.g., α-benzylic carbocations) via Walsh orbital effects, facilitating cyclization reactions . This structural feature also modulates biological activity, such as enzyme binding. -
Functionalization at the 3-Position :
The imidazo[1,2-a]pyrimidine core allows for site-selective functionalization. For example, Vilsmeier-Haack reactions introduce formyl groups at nucleophilic positions, enabling further derivatization . -
Reactivity Patterns :
Reactivity is influenced by the electron-deficient nature of the heterocyclic system. Nucleophilic attacks (e.g., by amines or thiols) and electrophilic substitutions are common, with reaction conditions tailored to avoid side reactions .
Table 2: Functionalization Techniques
| Reaction Type | Purpose | Typical Reagents | Reference |
|---|---|---|---|
| Vilsmeier-Haack formylation | Introduce aldehyde groups | DMF, POCl₃ | |
| Aza-Michael-Mannich reaction | Construct heterocyclic scaffolds | Amines, carbonyl compounds |
Mechanistic Insights
The synthesis and functionalization of this compound involve complex mechanistic pathways:
-
Lewis Acid-Mediated Cyclizations :
A two-step mechanism is proposed: initial carbonyl activation by the Lewis acid (e.g., BF₃·OEt₂), followed by nucleophilic attacks at benzylic positions to form the spiro structure . -
Condensation Pathways :
Intramolecular cyclizations often proceed via intermediates stabilized by the cyclopropane ring. For example, cyclopropane-containing benzaldehydes undergo cyclization to form bicyclic frameworks .
Physical and Structural Data
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₉H₈N₄ | |
| Molecular Weight | 172.19 g/mol | |
| CAS Number | 297182-41-3 | |
| SMILES | C1CC12C=CN3C=CC=NC3=N2 |
This review synthesizes data from peer-reviewed publications and chemical databases, emphasizing methodological rigor and mechanistic clarity .
Scientific Research Applications
Scientific Research Applications
The compound has been investigated for several applications, primarily in the fields of pharmaceuticals and materials science.
Pharmaceutical Applications
The most significant research surrounding 2'H-Spiro[cyclopropane-1,3'-imidazo[1,2-a]pyrimidine] relates to its role as a potential drug candidate:
- Anticancer Activity : Studies have shown that derivatives of this compound exhibit inhibitory effects on various cancer cell lines. The mechanism involves the modulation of specific signaling pathways crucial for cancer cell proliferation and survival. For instance, compounds similar to 2'H-Spiro[cyclopropane-1,3'-imidazo[1,2-a]pyrimidine] have been reported to inhibit the activity of Mnks (MAP kinase-interacting kinases), which are implicated in cancer progression and metastasis .
- Antimicrobial Properties : Some derivatives of this compound have demonstrated antimicrobial activity against both bacterial and fungal strains. This suggests potential applications in developing new antibiotics or antifungal agents .
Material Science
The unique structural properties of spiro compounds like 2'H-Spiro[cyclopropane-1,3'-imidazo[1,2-a]pyrimidine] make them suitable for applications in material science:
- Polymer Chemistry : The compound can serve as a building block for creating novel polymeric materials with unique mechanical and thermal properties. Its spiro structure allows for increased rigidity and stability in polymer chains.
Case Studies
Several case studies highlight the efficacy and potential applications of 2'H-Spiro[cyclopropane-1,3'-imidazo[1,2-a]pyrimidine]:
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated significant inhibition of tumor growth in vitro and in vivo models through Mnk inhibition. |
| Study B | Antimicrobial Efficacy | Showed effectiveness against Staphylococcus aureus and Candida albicans at low concentrations. |
| Study C | Polymer Development | Developed a new class of spiro-based polymers exhibiting enhanced thermal stability and mechanical strength. |
Mechanism of Action
The mechanism of action of 2’H-Spiro[cyclopropane-1,3’-imidazo[1,2-a]pyrimidine] involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and modulating biochemical processes. For instance, it may inhibit the activity of certain kinases or proteases, leading to downstream effects on cell signaling and metabolism .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Spirocyclic Imidazo[1,2-a]pyridine Derivatives
- Spiro[cyclopentene-1,3'-imidazo[1,2-a]pyridine]: This compound replaces the cyclopropane with a cyclopentene ring. The larger ring reduces strain but increases lipophilicity. It is synthesized via reactions of 3-[bis(alkylthio)methylene]-imidazo[1,2-a]pyridinones with ethyl 4-chloroacetoacetate, yielding derivatives with unique NMR spectral behavior due to conformational dynamics .
- Ethyl 8'-methyl-2',4-dioxo-2-(piperidin-1-yl)-2'H-spiro[cyclopent[2]ene-1,3'-imidazo[1,2-a]pyridine]-3-carboxylate: This derivative features a cyclopentene ring and additional ketone and ester groups. However, synthetic complexity and lower strain energy compared to cyclopropane may limit scalability .
Bicyclic Heterocycles with Varied Ring Systems
Imidazo[1,2-c]pyrimidine and Imidazo[1,2-a]pyrazine :
These isomers reposition nitrogen atoms within the fused rings. In antituberculosis assays, imidazo[1,2-a]pyrimidine (MIC: 1–9 μM) showed comparable activity to imidazo[1,2-c]pyrimidine and imidazo[1,2-a]pyrazine, but imidazo[1,2-a]pyridine (lacking additional nitrogens) exhibited superior potency (MIC: <1 μM). This highlights the sensitivity of bioactivity to nitrogen placement .- Benzo[4,5]imidazo[1,2-a]pyrimidine: This tricyclic system incorporates a benzene ring, enhancing aromatic stacking interactions. Derivatives like (E)-2-phenyl-N-(thiophen-2-ylmethylene)imidazo[1,2-a]pyrimidin-3-amine demonstrate α-glucosidase inhibition (IC₅₀: ~10 µM), surpassing non-spiro imidazo[1,2-a]pyrimidines. Quantum chemical studies attribute this to optimized electron distribution and planar geometry .
Hybrid Structures with Thieno[2,3-d]pyrimidine Cores
- 6-(Imidazo[1,2-a]pyridin-2-yl)-5-methyl-3-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione: This hybrid combines imidazo[1,2-a]pyridine with a thienopyrimidine scaffold. It exhibits moderate antimicrobial activity (MIC: 12–25 µg/mL against S. aureus, E. coli), outperforming streptomycin against P. aeruginosa (MIC: <5 µg/mL). Docking studies suggest interactions with bacterial TrmD, though weaker than expected due to steric clashes from the bulky thienopyrimidine group .
Comparative Data Table
Key Research Findings and Challenges
- Synthetic Complexity: Spirocyclic systems like 2'H-spiro[cyclopropane-1,3'-imidazo[1,2-a]pyrimidine] require multi-step syntheses, often with low yields due to ring strain in cyclopropane formation . Ultrasound-assisted methods (e.g., glycerol solvent) improve efficiency for non-spiro imidazo[1,2-a]pyrimidines .
- Bioactivity Trade-offs: While spirocyclopropane enhances rigidity, it may reduce solubility, necessitating derivatization with polar groups . Hybrid scaffolds (e.g., thienopyrimidine) balance activity and solubility but face metabolic instability .
- Structural Optimization : Nitrogen positioning in bicyclic cores critically impacts potency. Imidazo[1,2-a]pyridines without additional nitrogens remain superior in antituberculosis activity, suggesting minimal steric hindrance and optimal electron density .
Biological Activity
2'H-Spiro[cyclopropane-1,3'-imidazo[1,2-a]pyrimidine] (CAS Number: 297182-41-3) is a novel compound that has garnered attention for its potential biological activities. This compound belongs to the class of spirocyclic compounds, which are known for their diverse pharmacological properties. This article delves into the biological activity of this compound, highlighting its synthesis, insecticidal properties, and potential applications in medicinal chemistry.
Synthesis
The synthesis of 2'H-Spiro[cyclopropane-1,3'-imidazo[1,2-a]pyrimidine] involves the formation of a spiro compound through cyclization reactions. Recent studies have demonstrated effective synthetic routes that yield high-purity products suitable for biological testing .
Insecticidal Activity
Recent research has highlighted the insecticidal properties of related cyclopropane derivatives. Specifically, a compound structurally similar to 2'H-Spiro exhibited significant activity against common pests such as Aedes aegypti and Musca domestica.
- Knockdown Effect : The cyclopropane derivative showed rapid knockdown effects, achieving complete knockdown in 8 hours and mortality rates within 24 hours .
- Comparison with Standards : The efficacy of this compound was found to surpass that of established insecticides like trans-chrysanthemic acid and pyrethrin. For instance, the time required for achieving T90 (the time needed for 90% knockdown) was significantly lower at 24 minutes compared to 40 minutes and 38 minutes for the respective standards .
Molecular Docking Studies
Molecular docking studies have been employed to elucidate the binding affinity of 2'H-Spiro derivatives with target proteins. The most potent derivatives demonstrated favorable interactions with critical amino acid residues in proteins associated with insect physiology.
| Compound | Docking Score (kcal/mol) | Key Interactions |
|---|---|---|
| Cyclopropane Derivative | -6.1161 | Polar interaction with Arg112; hydrogen bonds with Lys136 and Phe120 |
| Trans-chrysanthemic acid | -5.1607 | Moderate binding interactions |
These findings suggest that the structural features of spiro compounds contribute significantly to their biological activity, particularly in terms of binding efficiency .
Case Studies
- Insecticidal Efficacy : A study conducted on various cyclopropane derivatives showed that those with specific functional groups exhibited enhanced insecticidal activity against Aedes aegypti. The results indicated that structural modifications could lead to improved efficacy in pest control applications .
- Pharmacological Potential : Preliminary investigations into the pharmacological potential of spiro compounds indicate possible applications beyond insecticides. Their unique structure may provide avenues for developing new therapeutic agents targeting various biological pathways .
Q & A
Q. What are the common synthetic routes for imidazo[1,2-a]pyrimidine derivatives, and how can they be adapted for spirocyclopropane systems?
Imidazo[1,2-a]pyrimidines are typically synthesized via condensation reactions between 2-aminoimidazoles and aliphatic 1,3-difunctional compounds (e.g., ethylene halohydrins or 1,2-dibromoethane) . For spirocyclopropane derivatives, cyclopropane ring incorporation may involve post-synthetic modifications or in situ spiroannulation. Multicomponent reactions (MCRs) under mild conditions, as demonstrated for imidazo[1,2-a]pyrimidine-based pyrans, offer a viable strategy to introduce cyclopropane moieties via one-pot protocols . The Biginelli synthesis has also been adapted for analogous spiro systems, enabling efficient cyclization without column chromatography .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing spiro-imidazopyrimidine derivatives?
Structural elucidation relies on FT-IR, NMR, NMR, and mass spectrometry to confirm functional groups and molecular weight . For stereochemical and conformational analysis, single-crystal X-ray diffraction is critical. Studies on related imidazo[1,2-a]pyrimidine analogs highlight the importance of X-ray crystallography in resolving spiro junction geometry and hydrogen-bonding networks .
Q. What pharmacological properties are associated with imidazo[1,2-a]pyrimidine scaffolds, and how might spirocyclopropane substitution modulate bioactivity?
Imidazo[1,2-a]pyrimidines exhibit anxiolytic, cardiovascular, and analgesic activities due to their ability to interact with CNS receptors and ion channels . Spirocyclopropane incorporation introduces steric constraints and electronic effects, potentially enhancing metabolic stability or target selectivity. For example, methyl-substituted derivatives show altered binding affinities in structure-activity relationship (SAR) studies .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields and purity in spirocyclopropane-imidazopyrimidine synthesis?
Key parameters include solvent choice (e.g., polar aprotic solvents for MCRs), temperature control to minimize cyclopropane ring strain, and catalyst selection. The use of sodium carbonate in MCRs reduces side reactions, achieving yields of 60–85% . For cyclocondensation routes, stoichiometric adjustments of 1,2-dibromoethane and NaOH mitigate intermediate decomposition .
Q. What strategies address challenges in cyclopropane ring stability during spiroannulation?
Cyclopropane’s inherent strain necessitates mild reaction conditions. Slow addition of cyclopropane-forming reagents (e.g., via [2+1] cycloadditions) and low-temperature protocols are recommended. Computational modeling (e.g., DFT studies) can predict transition states and optimize ring closure energetics . Post-synthetic stabilization via hydrogen bonding, as observed in crystal structures of related spiro compounds, may also guide design .
Q. How do computational methods aid in predicting reactivity and stability of spiro-imidazopyrimidine derivatives?
Density functional theory (DFT) calculations evaluate electronic effects, ring strain, and frontier molecular orbitals to predict regioselectivity in cyclopropane formation . Molecular docking simulations correlate spiro junction conformation with pharmacological target interactions, enabling rational design of bioactive analogs .
Q. How should researchers resolve contradictions in reported synthetic yields for imidazo[1,2-a]pyrimidine derivatives?
Discrepancies arise from varying starting materials (e.g., 2-aminoimidazole vs. 2-aminopyrimidine) and purification methods. For example, MCRs avoid column chromatography, achieving 70% yields , whereas stepwise syntheses using thionyl chloride report lower efficiencies (50–60%) due to intermediate instability . Systematic comparison of solvent systems and catalysts is essential for reproducibility.
Q. What insights do crystal structures provide into the conformational flexibility of spiro-imidazopyrimidine systems?
X-ray crystallography reveals non-planar spiro junctions and intramolecular hydrogen bonds that stabilize specific conformations. For instance, imidazo[1,2-a]pyrimidine-based pyrans exhibit puckered pyran rings, while cyclopropane substituents induce torsional strain, affecting molecular packing and solubility . These findings inform co-crystallization strategies for drug formulation.
Q. Methodological Notes
- Synthesis : Prioritize MCRs for efficiency or Biginelli protocols for scalability .
- Characterization : Combine NMR for dynamic analysis and X-ray crystallography for static structure resolution .
- Computational Tools : Use Gaussian or ORCA for DFT studies and AutoDock for target interaction modeling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
